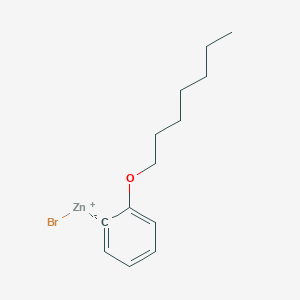![molecular formula C26H20N4O2 B14897350 1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)
1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an indoline-2,3-dione moiety linked to an indoloquinoxaline framework, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione typically involves multi-step protocols. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization reactions . The reaction conditions often include the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, modern methods have employed transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may utilize microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites on the indoline and quinoxaline rings.
Scientific Research Applications
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione involves DNA intercalation . This process stabilizes the DNA duplex and inhibits the replication of viral and cancerous cells. The compound interacts with DNA through π-π stacking interactions, which disrupts the normal function of the DNA and leads to cell death .
Comparison with Similar Compounds
Similar compounds to 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione include other indoloquinoxaline derivatives such as:
6H-Indolo[2,3-b]quinoxaline: Known for its antiviral and cytotoxic properties.
11-Methyl-6H-indolo[2,3-b]quinoline: Exhibits antiviral activity against viruses like EV71 and CVB3.
N-Substituted 6H-Indolo[2,3-b]quinoxalines: These compounds are synthesized through Ru(II)-catalyzed tandem ortho-C–H functionalization reactions and show significant biological activity.
The uniqueness of 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione lies in its specific structural configuration, which imparts distinct biological activities and reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C26H20N4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[3-(7-methylindolo[3,2-b]quinoxalin-6-yl)propyl]indole-2,3-dione |
InChI |
InChI=1S/C26H20N4O2/c1-16-8-6-10-18-22-25(28-20-12-4-3-11-19(20)27-22)30(23(16)18)15-7-14-29-21-13-5-2-9-17(21)24(31)26(29)32/h2-6,8-13H,7,14-15H2,1H3 |
InChI Key |
IHJVZLDZYASDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C6=CC=CC=C6C(=O)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)

![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)



